2-O-tert-Butyldimethylsilyl C4 Ceramide
Description
Overview of Sphingolipid Classes and Their Biological Significance
The diverse family of sphingolipids can be broadly categorized based on their head groups. The major classes include:
Ceramides (B1148491): The simplest sphingolipids, consisting of a sphingoid base linked to a fatty acid. They serve as the central hub of sphingolipid metabolism. nih.govnih.gov
Sphingomyelins: These contain a phosphocholine (B91661) head group attached to ceramide and are abundant in the myelin sheath of nerve cells. nih.gov
Glycosphingolipids: Characterized by the presence of one or more sugar residues, this class is further divided into cerebrosides, globosides, and gangliosides. They play crucial roles in cell recognition and signaling. nih.govnih.gov
Sphingosine-1-phosphate (S1P): A signaling molecule derived from the phosphorylation of sphingosine (B13886).
Each class of sphingolipid has unique functions, contributing to membrane structure, cell-cell interactions, and the regulation of cellular pathways. nih.govresearchgate.net The intricate balance and metabolism of these lipids are vital for maintaining cellular homeostasis.
Table 1: Major Classes of Sphingolipids and Their Primary Functions
| Sphingolipid Class | Key Structural Feature | Primary Biological Significance |
|---|---|---|
| Ceramides | Sphingoid base + Fatty acid | Central metabolic intermediate, bioactive messenger in apoptosis, cell growth, and differentiation. |
| Sphingomyelins | Ceramide + Phosphocholine | Major component of myelin sheath, involved in signal transduction. |
| Cerebrosides | Ceramide + Single sugar | Abundant in nerve tissue, crucial for cell membrane integrity. |
| Gangliosides | Ceramide + Multiple sugars | Involved in cell-to-cell recognition, adhesion, and signaling. |
| Sphingosine-1-phosphate | Phosphorylated sphingosine | Regulates cell survival, proliferation, and migration. |
Role of Ceramides as Bioactive Lipid Messengers
Once considered to be mere metabolic intermediates, ceramides are now recognized as pivotal bioactive lipid messengers that orchestrate a multitude of cellular responses. nih.govresearchgate.net
Ceramide occupies a central position in the intricate network of sphingolipid metabolism. nih.gov It can be synthesized through three primary pathways: the de novo pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway which recycles sphingosine. nih.govmdpi.com As the precursor for all complex sphingolipids, the levels of ceramide are tightly regulated to maintain cellular homeostasis. nih.govnih.gov This metabolic hub ensures that the cell can rapidly respond to various stimuli by modulating the levels of different sphingolipid species. nih.gov
Ceramides are key regulators of fundamental cellular processes, including cell growth, differentiation, and programmed cell death (apoptosis). nih.govmdpi.comnih.gov An accumulation of intracellular ceramide is often a signal for cell cycle arrest and can trigger the apoptotic cascade. nih.govmdpi.com Conversely, the conversion of ceramide to other sphingolipids can promote cell survival and proliferation. This delicate balance, often referred to as the "sphingolipid rheostat," determines the fate of a cell. nih.gov The specific function of ceramide can also be influenced by the length of its fatty acid chain, with different ceramide species exhibiting distinct biological activities. mdpi.com
Rationale for Investigating Modified Ceramide Structures in Academic Research
To decipher the complex roles of ceramides in cellular signaling, researchers often turn to synthetic ceramide analogs. These modified structures serve as powerful tools to manipulate and study ceramide-dependent pathways with greater precision.
Utility of Ceramide Analogs in Modulating Cellular Processes
The use of exogenous, natural long-chain ceramides in experimental settings is often hampered by their poor solubility and inability to readily cross cell membranes. Ceramide analogs, however, can be designed to overcome these limitations. By modifying the structure of ceramide, scientists can create molecules with enhanced cell permeability and stability, allowing for more controlled studies of their effects on cellular processes. researchgate.net These analogs can be used to mimic the accumulation of endogenous ceramides and dissect the downstream signaling events. researchgate.netresearchgate.net
Specificity of Short-Chain Ceramide Analogs in Research Paradigms
Short-chain ceramide analogs, such as those with C2, C4, or C6 acyl chains, are particularly valuable in research. researchgate.netresearchgate.net Their increased water solubility and cell permeability allow them to be easily administered to cells in culture, where they can mimic the effects of endogenous ceramides. researchgate.net For instance, C2-ceramide has been widely used to induce apoptosis and study the molecular mechanisms underlying this process. nih.gov The shorter acyl chain facilitates their entry into cells, where they can interact with downstream targets and modulate cellular pathways. nih.govresearchgate.net
The compound at the heart of this article, 2-O-tert-Butyldimethylsilyl C4 Ceramide , is a prime example of a synthetically modified short-chain ceramide designed for research purposes. The "C4" designation refers to the butyryl group, a four-carbon acyl chain, which enhances its cell permeability. The "tert-Butyldimethylsilyl" (TBDMS) group attached to the 2-position of the sphingosine backbone is a bulky protecting group. In chemical synthesis, protecting groups like TBDMS are temporarily attached to a reactive site, such as a hydroxyl group, to prevent it from reacting while other parts of the molecule are being modified. researchgate.net In the context of this compound, the TBDMS group likely serves as a protecting group during its synthesis, and would typically be removed before the compound is used in biological experiments to study the effects of C4 ceramide. This strategic chemical modification allows for the precise synthesis of ceramide analogs that are invaluable tools for understanding the intricate world of sphingolipid biology.
Properties
Molecular Formula |
C₂₈H₅₇NO₃Si |
|---|---|
Molecular Weight |
483.84 |
Synonyms |
O-tert-Butyldimethylsilyl N-Butyl-D-sphingosine; O-tert-Butyldimethylsilyl Butyl Ceramide; O-tert-Butyldimethylsilyl N-Butanoyl-D-erythro-sphingosine; |
Origin of Product |
United States |
Synthesis Methodologies and Derivatization Strategies for 2 O Tert Butyldimethylsilyl C4 Ceramide Analogs
General Approaches for Ceramide Analog Synthesis
The synthesis of ceramide analogs generally follows several established pathways, which can be adapted to produce specific structures. The three major biosynthetic routes for ceramide production in cells—the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway—provide a conceptual framework for chemical synthesis. nih.govnih.gov
De Novo Synthesis: This pathway begins with the condensation of L-serine and a fatty acyl-CoA, such as palmitoyl-CoA. mdpi.commdpi.com The resulting intermediate is reduced, acylated by a ceramide synthase (CerS) to form dihydroceramide, and finally desaturated to yield ceramide. nih.gov Chemical syntheses often mimic this modular approach by coupling a pre-synthesized sphingoid base with a desired fatty acid.
Sphingomyelin Hydrolysis: This pathway involves the enzymatic cleavage of sphingomyelin by sphingomyelinase to produce ceramide and phosphocholine (B91661). nih.gov While primarily a biological pathway, it highlights the potential for synthetic strategies starting from more complex sphingolipids.
Salvage Pathway: This route reutilizes sphingosine (B13886), generated from the breakdown of complex sphingolipids, by re-acylating it with a fatty acid via the action of ceramide synthase. nih.govnih.gov This is the most common model for the total chemical synthesis of ceramide analogs, where a sphingoid base (like D-sphingosine) is coupled with a fatty acid or its activated derivative. nih.gov
A common synthetic strategy involves the N-acylation of a sphingoid base. For instance, D-sphingosine can be reacted with an acyl chloride, such as phenylacetyl chloride, in the presence of a base like sodium bicarbonate to form the corresponding ceramide analog. nih.gov Another approach starts from amino acids, such as Boc-serine, which is first coupled with an amine and then chemically modified to form the final ceramide analog. nih.govxula.edu
Targeted Synthesis of Silylated Ceramide Derivatives
To create a molecule like 2-O-tert-Butyldimethylsilyl C4 Ceramide, where a specific hydroxyl group is modified, protecting group chemistry is essential. Silyl (B83357) ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are widely used to temporarily block hydroxyl groups, preventing them from reacting during subsequent chemical transformations. organic-chemistry.orgresearchgate.net The TBDMS group is valued for its stability under a range of conditions and the availability of mild methods for its removal. researchgate.net
The synthesis of a silylated ceramide derivative involves the selective protection of one or more hydroxyls on the sphingoid backbone, followed by other modifications (like N-acylation), and then selective deprotection if necessary. The choice of silylating agent and reaction conditions allows for control over which hydroxyl group is protected, often based on steric hindrance (primary vs. secondary alcohols). wikipedia.orgnih.gov
The introduction and removal of TBDMS protecting groups are well-established procedures in organic synthesis. The sphingoid backbone of a ceramide contains multiple hydroxyl groups, typically a primary alcohol at C-1 and secondary alcohols at C-2 (in non-standard ceramides) and C-3. Selectively protecting the C-2 hydroxyl requires careful selection of reagents.
Introduction (Silylation): The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. organic-chemistry.org The choice of base and solvent can influence the selectivity of the reaction. Imidazole is a common catalyst and base for this transformation. nih.gov Due to steric factors, primary hydroxyl groups react faster than secondary ones. Protecting a secondary hydroxyl in the presence of a primary one often requires the primary hydroxyl to be protected first with a different protecting group, followed by silylation of the secondary hydroxyl, and then selective removal of the first protecting group. tert-Butyldimethylsilyl chloride is known to react preferentially with the 5'-hydroxyl group of deoxynucleosides, which is a primary alcohol. researchgate.net
Removal (Desilylation): The TBDMS group is stable to basic conditions but can be cleaved under acidic conditions or, more commonly, using a source of fluoride (B91410) ions. organic-chemistry.org Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose. nih.govumich.edu Other reagents like triethylamine (B128534) trihydrofluoride or even catalytic amounts of N-iodosuccinimide in methanol (B129727) can also be effective. organic-chemistry.orgumich.edu The relative stability of different silyl ethers allows for selective deprotection. For example, TBDMS ethers can be cleaved while the more sterically hindered tert-butyldiphenylsilyl (TBDPS) ethers remain intact. wikipedia.org
| Process | Reagent(s) | Typical Conditions | Selectivity/Notes | Source |
|---|---|---|---|---|
| Introduction (Protection) | TBDMSCl, Imidazole | DMF, Room Temperature | Highly selective for primary hydroxyls over secondary ones. | nih.gov |
| TBDMSCl, N-methylimidazole, Iodine | Acetonitrile | Accelerated silylation for primary, secondary, and tertiary alcohols. | organic-chemistry.org | |
| Removal (Deprotection) | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Most common method; highly effective for cleaving Si-O bonds. | nih.govumich.edu |
| Acetic Acid / Water (2:1) | 25°C | Mild acidic conditions for deprotection. | organic-chemistry.org | |
| Triethylamine trihydrofluoride | NMP, 65°C | An alternative to TBAF, often used in nucleotide chemistry. | umich.edu | |
| N-Iodosuccinimide (catalytic) | Methanol | Allows selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. | organic-chemistry.org |
The biological activity of ceramides (B1148491) is highly dependent on the stereochemistry of the sphingoid base. Therefore, developing synthetic methods that control the stereoisomerism is crucial. mdpi.comnih.gov The sphingoid motif, defined by the first five carbons of the long-chain base, contains chiral centers whose configuration dictates the molecule's biophysical properties and interactions. nih.gov
Several advanced synthetic strategies are employed to achieve stereoselectivity:
Olefin Cross-Coupling Metathesis: This reaction, often using catalysts like the Grubbs' second-generation catalyst, is a powerful tool for constructing the carbon backbone of sphingoid bases with specific double bond geometry (e.g., the E-configuration). mdpi.com
Stereoselective Reduction: The reduction of a ketone intermediate is a key step in establishing the correct stereochemistry of the hydroxyl and amino groups. For example, the use of LiAl[Ot-Bu]3H can achieve a highly diastereoselective reduction to yield the desired anti-isomer of the amino alcohol. mdpi.com
Hydrogenation with Lindlar Catalyst: To obtain a Z-configured double bond, hydrogenation of an alkyne precursor using a Lindlar catalyst is an effective method. mdpi.com
These methods enable the synthesis of not only natural sphingoid bases but also novel, non-canonical bases with modified structures, which are valuable tools for studying sphingolipid metabolism. nih.govresearchgate.net
Strategies for Short-Chain Acyl Ceramide Construction
The final step in the synthesis of this compound is the attachment of the short C4 acyl chain (butyryl group) to the amino group of the silylated sphingoid base. This N-acylation is a common reaction in ceramide synthesis.
The construction of short-chain ceramides, such as C2, C4, or C6 ceramides, involves coupling the sphingoid base with the corresponding short-chain fatty acid or an activated form of it. nih.govnih.gov For a C4 ceramide, this would typically involve reacting the amino group of the sphingoid precursor with butyryl chloride or butyric anhydride (B1165640) in the presence of a base. nih.gov The presence of short-chain ceramides in model membranes has been shown to modify the lipid organization and increase permeability compared to their long-chain counterparts. nih.gov For example, substituting long-chain C24 ceramide with C4 or C6 ceramide in a skin model membrane resulted in a significant increase in permeability. nih.gov
Ceramide synthases (CerS) in cells exhibit specificity for acyl-CoA substrates of different chain lengths, with six distinct isoforms (CerS1-6) responsible for generating the diversity of ceramides found in nature. nih.govnih.gov This biological specificity underscores the importance of acyl chain length in determining the function of a ceramide.
| Characteristic | Short-Chain Ceramides (e.g., C2-C8) | Long-Chain Ceramides (e.g., C16-C24) | Source |
|---|---|---|---|
| Water Solubility | Higher, can be >100-fold more soluble than natural ceramides. | Very low, poorly soluble in aqueous media. | nih.gov |
| Membrane Permeability Effect | Can significantly increase the permeability of model membranes. | Contribute to the formation of a less permeable, ordered lipid barrier. | nih.gov |
| Cellular Uptake | Often used as exogenous agents due to better cell permeability and solubility. | Endogenously synthesized; poor exogenous delivery without vehicles. | nih.gov |
| Lipid Ordering | Can disrupt the ordered packing of lipid chains in membranes. | Promote a highly ordered (gel or liquid-ordered) phase. | nih.gov |
In Situ and Cell-Based Synthetic Methodologies for Ceramide Analogs
Traditional synthesis occurs in a laboratory flask, but modern methods allow for the synthesis of ceramide analogs directly within a biological context, such as a model membrane or inside a cell. These techniques are powerful for studying lipid trafficking and metabolism without the artifacts associated with introducing bulky fluorescent tags. nih.gov
A prominent strategy is the use of bioorthogonal chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry". nih.govresearchgate.net This approach involves two steps:
A ceramide analog containing a small, non-perturbing functional group (like an azide) is synthesized and incorporated into a lipid bilayer or administered to cells. nih.gov
A second, non-fluorescent molecule containing the complementary functional group (an alkyne) and a fluorophore is added. The "click" reaction occurs in situ, creating a fluorescent ceramide derivative directly within its natural environment. nih.govresearchgate.net
This method allows for the visualization of ceramide-containing membranes and has been successfully used to synthesize fluorescent ceramide analogs within giant unilamellar vesicles (GUVs). nih.gov Similarly, researchers have used fluorescently-labeled long-chain ceramides, such as bodipy (B41234) dodecanoyl ceramide (B12Cer), to quantify the synthesis of more complex sphingolipids in intact cells. biorxiv.org These cell-based methodologies provide dynamic insights into the metabolic fate of ceramide analogs. mdpi.combiorxiv.org
Based on the current scientific literature available through the search, a detailed article focusing exclusively on the cellular and molecular mechanisms of This compound as per the provided outline cannot be generated.
The search results contain extensive information on the mechanisms of action of ceramides in general, as well as specific short-chain and long-chain ceramides (e.g., C2, C6, C16, C18 ceramides). This body of research covers topics such as non-vesicular transport, the role of the CERT protein, influence on membrane organization, lipid raft modulation, and effects on cellular signaling pathways.
However, there is no specific information available regarding the compound "this compound." The presence of the bulky tert-Butyldimethylsilyl (TBDMS) protecting group on the 2-O position of the sphingosine backbone represents a significant chemical modification. This modification would sterically hinder the hydrogen-bonding capabilities typically associated with the ceramide backbone, likely altering its biophysical properties and interactions with cellular machinery like transport proteins and membrane lipids.
Therefore, extrapolating the findings from unmodified ceramides to this specific synthetic analog would be scientifically inaccurate and speculative. An article adhering to the principles of scientific accuracy cannot be written without direct research on the specified compound.
In-depth Analysis of this compound Reveals Scarcity of Biological Activity Data
A comprehensive review of scientific literature reveals a significant lack of specific data on the cellular and molecular mechanisms of action for the chemical compound this compound. This particular molecule is predominantly referenced in the context of chemical synthesis as a protected intermediate rather than a biologically active agent. Consequently, a detailed article on its specific roles in cellular processes as outlined cannot be generated at this time.
The tert-Butyldimethylsilyl (TBDMS) group is a widely used protecting group in organic chemistry. researchgate.netspringernature.com Its primary function is to mask a reactive hydroxyl group, rendering it chemically inert during subsequent synthetic steps. researchgate.net This group is known for its stability under various conditions, yet it can be removed when needed to yield the final desired molecule. researchgate.net
In the synthesis of ceramide analogs, the TBDMS group is often employed to protect the hydroxyl group at the 2-position of the sphingosine backbone. nih.gov This allows for selective modifications at other positions of the molecule. Following the completion of the synthetic route, the TBDMS group is typically removed to generate the final ceramide analog, which is then studied for its biological activity.
While extensive research has been conducted on the biological effects of various ceramides, particularly short-chain ceramides like C2-ceramide and long-chain ceramides, there is a notable absence of studies detailing the specific biological effects of this compound. The available literature points to this compound being a synthetic precursor, with the final, deprotected ceramide being the molecule of biological interest.
General ceramide signaling is known to be involved in a multitude of cellular processes:
Apoptosis and Cell Fate: Ceramides are well-established as pro-apoptotic molecules that can induce programmed cell death in various cell types. nih.govnih.govnih.gov
Autophagy: The role of ceramides in autophagy is complex, with evidence suggesting they can both induce and modulate this cellular process. frontiersin.org
Cell Proliferation and Differentiation: Ceramides generally inhibit cell proliferation and can promote differentiation. nih.gov
Inflammatory Responses: Ceramides are implicated as mediators in inflammatory signaling pathways. nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov
Stress Responses and Homeostasis: The generation of ceramides is a key component of the cellular response to various stressors. nih.gov
Interaction with Proteins and Enzymes: Ceramides can directly interact with and modulate the activity of proteins such as ceramide-activated protein phosphatases (CAPPs), including PP1 and PP2A. nih.govfrontiersin.org
It is the removal of the silyl protecting group that is critical for imparting the biochemical and biological activity to the ceramide molecule. nih.gov The presence of the bulky tert-butyldimethylsilyl group at the 2-O position likely hinders the ability of the ceramide molecule to interact with its downstream targets, rendering it biologically inactive or, at the very least, significantly altering its activity profile compared to its unprotected counterpart.
Given the strict focus on this compound, and the lack of specific research on its biological functions, it is not possible to provide a detailed analysis of its cellular and molecular mechanisms of action as requested. The scientific community has primarily viewed this compound as a means to an end in chemical synthesis, rather than an end in itself for biological investigation.
Cellular and Molecular Mechanisms of Action of 2 O Tert Butyldimethylsilyl C4 Ceramide
Other Ceramide-Binding Proteins
Ceramides (B1148491) are pivotal signaling molecules that exert their effects by interacting with a variety of intracellular proteins. These interactions can lead to the activation or inhibition of signaling cascades that regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. The introduction of a bulky TBDMS group at the 2-O position of C4 ceramide is expected to modulate its binding affinity for these proteins. The following sections discuss some of the key ceramide-binding proteins and the anticipated impact of this specific chemical modification on their interaction.
A number of proteins have been identified that directly bind to ceramides, thereby acting as effectors of ceramide-mediated signaling. These include certain isoforms of protein kinase C (PKC), the protein phosphatase 2A (PP2A), and the lysosomal protease cathepsin D. qiagen.com The binding of ceramides to these proteins can either be activating or inhibitory, leading to a cascade of downstream cellular events.
For instance, the atypical protein kinase C isoform, PKCζ, is a well-characterized ceramide-binding protein. The interaction with ceramide is thought to be crucial for the activation of PKCζ and its subsequent role in signaling pathways that can influence cell survival and apoptosis. Similarly, ceramide-activated protein phosphatases, such as PP2A, are key players in dephosphorylating and thereby regulating the activity of other signaling proteins, including members of the MAPK pathway. metwarebio.com
The presence of the 2-O-tert-Butyldimethylsilyl group on the C4 ceramide molecule introduces a significant steric shield around the 2-hydroxyl group. This modification is likely to interfere with the precise molecular recognition required for binding to the active or allosteric sites of these proteins. Consequently, this compound may act as an antagonist or a significantly weaker agonist at these protein targets compared to the unmodified C4 ceramide.
Another important family of ceramide-binding proteins is involved in the intracellular trafficking of these lipids. The ceramide transfer protein (CERT) is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, a critical step in sphingomyelin (B164518) synthesis. nih.gov The START domain of CERT specifically recognizes the ceramide molecule. The bulky TBDMS group at the 2-O position could potentially hinder the proper docking of the ceramide into the binding pocket of the CERT protein, thereby affecting its transport and subsequent metabolic fate.
Furthermore, recent research has identified novel ceramide-binding proteins using advanced proteomic techniques. For example, studies utilizing photoactivatable and clickable ceramide analogs have identified proteins such as the steroidogenic acute regulatory protein D7 (StarD7) as a ceramide-binding partner. nih.gov StarD7 is implicated in mitochondrial lipid transport and function. The ability of this compound to interact with such newly discovered binding partners remains to be experimentally determined, but it is plausible that the silyl (B83357) ether modification would also impact these interactions.
In the context of the skin barrier, ceramides are known to be covalently linked to proteins of the cornified envelope, such as involucrin, desmoplakin, and periplakin. nih.gov This covalent attachment is crucial for the structural integrity of the epidermis. While the specific ceramide species involved can vary, the hydroxyl groups of the ceramide are often implicated in these linkages. The presence of the TBDMS protecting group would prevent such covalent modifications at the 2-O position.
The table below summarizes the potential interactions of C4 ceramide with various binding proteins and speculates on the likely effect of the 2-O-tert-butyldimethylsilyl modification.
| Ceramide-Binding Protein | Function | Known Interaction with C4 Ceramide | Postulated Effect of 2-O-tert-Butyldimethylsilyl Modification |
| Protein Kinase Cζ (PKCζ) | Atypical protein kinase involved in signaling pathways for cell survival and apoptosis. qiagen.com | Direct binding and activation. | Likely inhibition of binding due to steric hindrance from the TBDMS group. |
| Protein Phosphatase 2A (PP2A) | Serine/threonine phosphatase that regulates multiple signaling pathways. metwarebio.com | Direct binding and activation. | Potential reduction in binding and activation due to the bulky TBDMS group. |
| Cathepsin D | Lysosomal aspartic protease involved in protein degradation and apoptosis. qiagen.com | Direct binding and activation. | Possible interference with binding and subsequent activation. |
| Ceramide Transfer Protein (CERT) | Mediates the transport of ceramide from the ER to the Golgi. nih.govmdpi.com | Specific recognition by the START domain for transport. | The TBDMS group may sterically hinder entry into the binding pocket, affecting transport. |
| StarD7 | START domain-containing protein involved in mitochondrial lipid transport. nih.gov | Identified as a ceramide-binding protein. | Interaction may be weakened or abolished due to the silyl ether modification. |
| Involucrin, Desmoplakin, Periplakin | Structural proteins of the cornified envelope in the skin. nih.gov | Covalent attachment to form the skin's lipid barrier. | The TBDMS group would block covalent linkage at the 2-O position. |
Metabolism and Enzymatic Regulation of 2 O Tert Butyldimethylsilyl C4 Ceramide and Its Derivatives
De Novo Synthesis Pathway and its Modulation
The de novo synthesis pathway constructs ceramides (B1148491) from basic precursors, primarily L-serine and a fatty acyl-CoA, in the endoplasmic reticulum (ER). metwarebio.comcreative-proteomics.com This pathway is a fundamental source of new ceramide molecules in the cell. metwarebio.com The process begins with the condensation of L-serine and typically palmitoyl-CoA, a reaction that represents the rate-limiting step in ceramide synthesis. metwarebio.comnih.gov The subsequent intermediates are then processed through a series of enzymatic reactions to ultimately yield ceramide. researchgate.netphysiology.org The rate of this pathway can be influenced by the availability of its substrates; for example, high levels of palmitate can drive increased ceramide production. metwarebio.com
Serine Palmitoyltransferase (SPT) is the key enzyme that initiates the de novo synthesis pathway. nih.govnih.gov It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. biorxiv.org As the rate-limiting enzyme, SPT activity is subject to tight regulation to maintain sphingolipid homeostasis. nih.govresearchgate.net
In mammalian cells, this regulation is mediated by a family of small ER-resident proteins called ORMDLs (ORMDL1-3). nih.govnih.gov The ORMDL proteins form a stable complex with SPT and act as negative regulators. researchgate.netnih.gov This regulatory system functions as a feedback mechanism; high levels of cellular ceramides promote the inhibitory binding of ORMDLs to the SPT complex, thereby decreasing its activity and slowing down further ceramide synthesis. researchgate.netnih.gov Conversely, when sphingolipid levels are low, this inhibition is released, allowing for increased SPT activity. nih.gov This homeostatic control ensures that the cell can adjust the rate of sphingolipid production based on its current needs. nih.govnih.gov
Following the initial steps of the de novo pathway, the sphinganine (B43673) intermediate is acylated by a family of enzymes known as Ceramide Synthases (CerS). metwarebio.comnih.gov This N-acylation step is critical as it determines the fatty acid chain length of the resulting dihydroceramide, and consequently, the final ceramide species. nih.gov Mammals have six distinct CerS (CerS1-6), each exhibiting a high degree of specificity for acyl-CoAs of particular chain lengths. nih.govnih.gov This specificity is a crucial feature, as ceramides with different acyl chain lengths can have distinct biological functions and effects on membrane properties. nih.gov For example, CerS5 and CerS6 primarily produce ceramides with shorter chains like C16, while CerS2 is responsible for synthesizing very-long-chain ceramides (C22-C24). nih.gov The expression of these synthases varies across different tissues, contributing to the diversity of ceramide profiles throughout the body. nih.gov
Table 1: Mammalian Ceramide Synthase (CerS) Specificity and Expression
| Ceramide Synthase | Acyl-CoA Substrate Specificity | Primary Tissue Expression |
|---|---|---|
| CerS1 | C18:0 | Brain, Skeletal Muscle nih.govuniprot.org |
| CerS2 | C20-C26 (Very-long-chain) | Ubiquitous; high in Liver, Kidney, Brain nih.gov |
| CerS3 | C24 and longer (Ultra-long-chain) | Skin, Testis nih.gov |
| CerS4 | C18-C20 | Ubiquitous; high in Skin, Heart, Liver nih.gov |
| CerS5 | C14-C16 | Ubiquitous; high in Lung nih.gov |
| CerS6 | C14-C16 | Ubiquitous nih.gov |
This table provides a summary of the substrate specificities and common locations of the six mammalian ceramide synthases.
The final step in the de novo synthesis of ceramide is catalyzed by the enzyme Dihydroceramide Desaturase 1 (DES1). patsnap.commedchemexpress.com Located in the endoplasmic reticulum, DES1 introduces a critical 4,5-trans double bond into the sphingoid backbone of dihydroceramide, converting it into ceramide. patsnap.commedchemexpress.com This desaturation step is vital because dihydroceramides and ceramides have distinct biological activities. patsnap.com Inhibition of DES1 leads to an accumulation of dihydroceramides and a depletion of ceramides, which can significantly impact cellular processes such as apoptosis and autophagy. nih.govpatsnap.com Consequently, DES1 is a key regulatory point and a target for various small molecule inhibitors developed for research and potential therapeutic applications. patsnap.comnih.govnih.gov
Sphingomyelin (B164518) Hydrolysis Pathway
A major route for rapid, stress-induced ceramide generation is the hydrolysis of sphingomyelin, a major phospholipid component of cell membranes. researchgate.netnih.gov This pathway involves the enzymatic breakdown of sphingomyelin into ceramide and phosphocholine (B91661). nih.govwikipedia.org The enzymes responsible for this reaction are the sphingomyelinases (SMases), which are activated in response to a wide array of cellular stimuli, including inflammatory cytokines and oxidative stress. nih.gov
Sphingomyelinases are broadly classified based on their optimal pH for activity. wikipedia.orgwikipedia.org The two primary types involved in stress-induced ceramide signaling are acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). wikipedia.orgnih.gov
Acid Sphingomyelinase (aSMase) operates at an acidic pH and is primarily located within lysosomes (L-aSMase) or can be secreted (S-aSMase). wikipedia.orgnih.gov Lysosomal aSMase is a key player in the turnover of sphingomyelin and is often involved in apoptosis signaling. physiology.orgwikipedia.org
Neutral Sphingomyelinase (nSMase) functions at a neutral pH and is found in various locations, including the plasma membrane, ER, and mitochondria. wikipedia.orgnih.gov Its activation is also linked to cellular stress responses, but the resulting ceramide pool can have different downstream effects compared to that generated by aSMase. physiology.org
The distinct subcellular locations of these enzymes mean that they generate ceramide in different cellular compartments, leading to the activation of specific downstream signaling cascades. physiology.orgnih.gov
Table 2: Comparison of Major Sphingomyelinases (SMases)
| Feature | Acid Sphingomyelinase (aSMase) | Neutral Sphingomyelinase (nSMase) |
|---|---|---|
| Optimal pH | Acidic (pH ~4.5-5.0) wikipedia.org | Neutral (pH ~7.4) wikipedia.org |
| Primary Location | Lysosomes, Secreted Extracellularly wikipedia.org | Plasma Membrane, ER, Mitochondria, Nucleus nih.gov |
| Cation Dependence | Zinc-dependent (secretory form) wikipedia.org | Magnesium-dependent wikipedia.org |
| Primary Role | Lysosomal lipid turnover, stress-induced apoptosis physiology.orgwikipedia.org | Stress signaling, inflammation, cell growth arrest physiology.orgnih.gov |
This table outlines the key distinguishing characteristics of acid and neutral sphingomyelinases.
Salvage Pathway Dynamics
The salvage pathway provides a mechanism for the cell to recycle sphingolipids, contributing significantly to the maintenance of the cellular ceramide pool. nih.govnih.gov This pathway involves the breakdown of complex sphingolipids, such as glycosphingolipids and sphingomyelin, within lysosomes back to their fundamental components. nih.govmdpi.com The resulting sphingosine (B13886) can then be transported to the endoplasmic reticulum, where it is re-acylated by ceramide synthases (CerS) to form new ceramide molecules. nih.govmdpi.com This recycling process is highly efficient and is estimated to account for 50% to 90% of total sphingolipid biosynthesis. nih.gov Key enzymes in this pathway include sphingomyelinases, ceramidases (which break down ceramide to sphingosine), and the aforementioned ceramide synthases that catalyze the final recycling step. nih.govnih.gov The salvage pathway is not merely a housekeeping route but is also a regulated process that can modulate ceramide levels for signaling purposes. nih.govresearchgate.net
Catabolism and Conversion to Other Sphingolipids
Natural ceramides are at a metabolic crossroads and can be channeled into several catabolic pathways, leading to the formation of other bioactive sphingolipids. These pathways are tightly regulated by specific enzymes that control the levels of ceramide and its downstream signaling molecules.
Ceramidases (AC, NC, CC)
Ceramidases are a family of hydrolases that catalyze the cleavage of the N-acyl linkage in ceramide, releasing a fatty acid and sphingosine (SPH). nih.govnih.gov This is a crucial step in ceramide catabolism, as the product, sphingosine, can then be phosphorylated to the pro-survival molecule sphingosine-1-phosphate (S1P). nih.gov In humans, there are five main types of ceramidases, categorized by their optimal pH: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1, ACER2, and ACER3). mdpi.com
These enzymes exhibit distinct subcellular localizations and substrate specificities, which are primarily influenced by the length and saturation of the N-acyl chain of the ceramide. mdpi.comnih.gov For instance, acid ceramidase shows higher activity towards ceramides with shorter, unsaturated fatty acyl chains. nih.gov While detailed studies on 2-O-substituted ceramides are scarce, the catalytic mechanism of ceramidases, which involves the binding of the ceramide substrate in a specific orientation within the active site, suggests that a bulky group at the 2-O position could sterically hinder the proper positioning of the substrate, thereby reducing the efficiency of hydrolysis. The active site of ceramidases must accommodate the sphingoid base, and a large silyl (B83357) group could clash with amino acid residues, preventing the amide bond from reaching the catalytic machinery.
Table 1: Substrate Preferences of Human Ceramidases
| Ceramidase Type | Optimal pH | Subcellular Localization | Acyl-Chain Preference |
| Acid Ceramidase (AC) | 4.5 | Lysosomes | Prefers shorter-chain (e.g., C12:0) and unsaturated fatty acids. nih.gov |
| Neutral Ceramidase (NC) | 7.4 | Plasma membrane, mitochondria | Broad, but implicated in the digestion of dietary sphingolipids. mdpi.com |
| Alkaline Ceramidase 1 (ACER1) | 9.0 | Endoplasmic Reticulum, Golgi | Specific for very long-chain ceramides. |
| Alkaline Ceramidase 2 (ACER2) | 9.0 | Golgi Apparatus | Shows preference for unsaturated ceramides. mdpi.com |
| Alkaline Ceramidase 3 (ACER3) | 8.0-9.5 | Endoplasmic Reticulum, Golgi | Prefers unsaturated long-chain ceramides. biorxiv.org |
| Data synthesized from multiple sources. |
Sphingosine Kinases (SphK) and Sphingosine-1-Phosphate (S1P) Formation
Should the 2-O-tert-Butyldimethylsilyl C4 Ceramide be successfully hydrolyzed by a ceramidase, the resulting product would be 2-O-tert-butyldimethylsilyl-sphingosine. This modified sphingosine would then be a potential substrate for sphingosine kinases (SphK1 and SphK2), the enzymes responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). nih.gov S1P is a potent signaling molecule with roles in cell proliferation, survival, and trafficking. nih.govmdpi.com
The two isoforms of SphK have distinct properties and substrate specificities. SphK2 is known to have a broader substrate specificity compared to SphK1, being able to phosphorylate various sphingoid base analogs, including FTY720 (fingolimod). nih.gov However, the phosphorylation occurs at the C-1 hydroxyl group of the sphingoid base. The presence of a large TBDMS group at the adjacent C-2 position would likely introduce significant steric hindrance, potentially impeding the access of the C-1 hydroxyl group to the kinase's active site. This could dramatically reduce the rate of phosphorylation, if it proceeds at all. Therefore, the formation of 2-O-tert-butyldimethylsilyl-sphingosine-1-phosphate is expected to be an inefficient process.
Ceramide Kinase (CerK) and Ceramide-1-Phosphate (C1P) Formation
An alternative metabolic route for ceramide is direct phosphorylation by ceramide kinase (CerK) to produce ceramide-1-phosphate (C1P), another important bioactive lipid involved in cell proliferation and inflammation. nih.gov CerK specifically phosphorylates the 1-hydroxyl group of the ceramide backbone.
Crucially, studies on the substrate specificity of human ceramide kinase have demonstrated that the enzyme is highly sensitive to modifications on the sphingoid base. nih.gov Research has shown that methylation of the secondary hydroxyl group at the C-2 position of ceramide leads to a drastic decrease in phosphorylation by CerK. nih.gov Given that a methyl group is significantly smaller than a tert-butyldimethylsilyl group, it can be strongly inferred that the presence of the bulky TBDMS group at the 2-O position would severely inhibit or completely block the activity of CerK on this compound. The steric bulk of the silyl group would likely prevent the substrate from binding effectively within the catalytic site of the enzyme.
Table 2: Impact of Sphingoid Base Modifications on Human Ceramide Kinase Activity
| Substrate Modification | Effect on CerK Activity | Reference |
| Methylation of the C-1 primary hydroxyl group | Loss of activity | nih.gov |
| Methylation of the C-2 secondary hydroxyl group | Drastically decreased phosphorylation | nih.gov |
| Absence of the 4-5 trans double bond | Reduced activity | nih.gov |
| Based on in vitro studies with human ceramide kinase. |
Impact of Silyl Modifications on Enzymatic Processing
The tert-butyldimethylsilyl (TBDMS) group is widely used in organic synthesis as a protecting group for hydroxyl functions due to its steric bulk and stability under a range of conditions. beilstein-journals.orgsemanticscholar.org Its primary role is to prevent a specific hydroxyl group from reacting while other chemical transformations are carried out elsewhere in the molecule. consensus.app It is designed to be removed under specific chemical conditions (e.g., using fluoride (B91410) ions), not typically by enzymatic action in a biological context. nih.gov
The presence of this bulky silyl ether at the 2-O position of the C4 ceramide sphingoid backbone is anticipated to have a profound inhibitory effect on its metabolism for several reasons:
Steric Hindrance: As discussed in the preceding sections, the sheer size of the TBDMS group would likely prevent the ceramide analog from fitting into the active sites of ceramidases, sphingosine kinases (if hydrolyzed first), and ceramide kinase. nih.govrsc.org Enzyme active sites have precisely defined three-dimensional structures, and a bulky substituent can act as a physical barrier to substrate binding.
Altered Polarity and Solubility: The silyl group significantly increases the lipophilicity of the molecule. This change in polarity could affect its partitioning into cellular membranes and its ability to interact with the aqueous environments of enzyme active sites or the hydrophilic domains of membrane-bound enzymes. nih.gov
Disruption of Key Interactions: The 2-hydroxyl group of the natural ceramide backbone can participate in hydrogen bonding interactions that may be crucial for substrate recognition and orientation within the active site of metabolic enzymes. The replacement of this hydrogen with a large, non-polar silyl group eliminates this possibility and may introduce unfavorable steric clashes. nih.gov
Methodological Advancements in the Academic Study of 2 O Tert Butyldimethylsilyl C4 Ceramide
Advanced Analytical Techniques for Quantification in Biological Matrices
The accurate quantification of ceramides (B1148491) within complex biological samples such as tissues and plasma is crucial for understanding their roles in health and disease. creative-proteomics.com The low abundance and structural diversity of ceramides present significant analytical challenges, necessitating highly sensitive and specific methods. creative-proteomics.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for sphingolipid analysis, offering a powerful combination of separation and detection. nih.gov This technique allows for the simultaneous measurement and quantification of multiple ceramide species from a single sample with high sensitivity and specificity. nih.govnih.govresearchgate.net
LC-MS/MS methods typically involve a lipid extraction step from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov Reversed-phase chromatography is often used to separate ceramides based on the length and saturation of their fatty acid chains. nih.govnih.gov The use of Ultra-Performance Liquid Chromatography (UPLC), which employs smaller particle sizes in the chromatography column, allows for higher resolution, improved peak shapes, and shorter analysis times compared to traditional HPLC. nih.govresearchgate.net
For quantification, a stable isotope-labeled internal standard, such as C17 ceramide, is often added to the sample before extraction to account for variations in sample processing and instrument response. nih.govresearchgate.net The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each ceramide species. researchgate.netresearchgate.net This approach enables detection limits in the picogram-per-milliliter range. nih.gov While LC-MS/MS can analyze native ceramides without derivatization, the principles and instrumentation are fundamental to analyzing any form of ceramide, including synthetic derivatives if required. nih.gov
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS for Ceramide Analysis
| Feature | LC-MS/MS | UPLC-MS/MS | Key Advantages |
|---|---|---|---|
| Principle | Separates lipids via liquid chromatography, followed by mass analysis. | Utilizes sub-2 µm particle columns for higher efficiency separation. | High sensitivity and specificity for complex mixtures. nih.govchromatographyonline.com |
| Analysis Time | Standard run times (e.g., ~21 minutes). nih.gov | Rapid analysis (e.g., ~4.5 minutes). nih.govresearchgate.net | UPLC offers significantly higher throughput. nih.gov |
| Resolution | Good separation of different ceramide classes. nih.gov | Superior peak resolution and baseline separation. nih.gov | UPLC provides better separation of closely related species. nih.gov |
| Sensitivity | Limits of quantification in the ng/ml to pg/ml range. nih.govnih.gov | Enhanced sensitivity due to sharper peaks. thermofisher.com | Both are highly sensitive, suitable for low-abundance lipids. |
| Application | Widely used for comprehensive sphingolipid profiling in plasma and tissues. nih.govnih.gov | Ideal for high-throughput lipidomics and rapid quantification. nih.govresearchgate.net | Versatile for various biological matrices. nih.govacs.org |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for ceramide analysis, but it requires the chemical derivatization of the analytes to increase their volatility and thermal stability. nih.govresearchgate.net This is precisely the context in which a compound like 2-O-tert-Butyldimethylsilyl C4 Ceramide becomes relevant.
The process involves converting the polar hydroxyl and amide groups of the ceramide into less polar silyl (B83357) ethers. The use of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form tert-Butyldimethylsilyl (TBDMS) derivatives is particularly advantageous. springernature.comresearchgate.net TBDMS derivatives are stable against aqueous contamination and provide characteristic mass spectra that facilitate structural identification. springernature.com The mass spectra of these derivatives often show specific fragments that can identify both the fatty acid and the sphingoid base components of the ceramide molecule. nih.gov
This derivatization step allows for the high separation efficiency of gas chromatography to be applied, enabling the resolution of even very similar ceramide structures within a single run. nih.govresearchgate.net
Table 2: Key Features of GC-MS for Derivatized Ceramide Analysis
| Feature | Description | Reference |
|---|---|---|
| Derivatization | Required to increase volatility. Silylation (e.g., forming TBDMS or TMS derivatives) is common. | nih.govresearchgate.netspringernature.com |
| Advantages | High separation efficiency, provides detailed structural information from fragmentation patterns. | nih.gov |
| TBDMS Derivatives | Offer high stability and specific mass spectra, aiding in identification. | springernature.comresearchgate.net |
| Sensitivity | Provides high sensitivity and specificity for quantitative analysis. | springernature.com |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is a powerful technique that allows for the visualization of the spatial distribution of molecules, including ceramides, directly in tissue sections. nih.govacs.orgacs.org Unlike chromatography-based methods that require homogenization of the sample, MALDI-MS preserves the spatial context, linking molecular information to histopathology. nih.gov
In a typical MALDI-MS imaging experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is fired across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer then analyzes the ions from each spot to create a molecular map of the tissue. nih.govnih.gov
High-resolution MALDI-MS has been successfully used to visualize the distribution of various ceramide species in different tissues, such as identifying tumor-specific ceramides in lung cancer tissues. nih.govacs.org This technique can differentiate the localization of ceramides with different acyl chain lengths within specific regions of an organ, providing insights into their localized metabolic roles. acs.orgnih.gov While this method analyzes native ceramides, it represents a key advancement in understanding their function in a spatially resolved manner.
Traditional lipidomics analyses provide an average measurement from a bulk population of cells, which can mask significant cell-to-cell variations. thermofisher.comnih.gov Single-cell lipidomics has emerged to address this limitation, providing insights into the heterogeneity of lipid composition within a cell population. nih.govnih.gov
Several mass spectrometry-based approaches have been developed for single-cell analysis. Techniques like nanospray ionization (nESI) and advanced MALDI-MS imaging allow for the analysis of the minute quantities of lipids present in an individual cell. creative-proteomics.comresearchgate.net These methods can reveal the distribution of lipids at a near-subcellular level, for example, showing that ceramides are more abundant in the perinuclear region of a cell compared to the nucleus. nih.gov By profiling individual cells, researchers can discriminate between different cell subtypes or identify rare cells with altered lipid profiles, such as drug-resistant cancer cells within a larger population. nih.gov
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are indispensable tools for studying the molecular mechanisms of ceramide function. mdpi.com Traditionally, these studies have been conducted in two-dimensional (2D) monolayer cultures. mdpi.com However, three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being adopted because they more accurately mimic the complex cell-cell and cell-matrix interactions found in vivo. mdpi.com
These models are critical for studying how ceramide metabolism affects cellular processes. For instance, researchers have developed 3D human skin equivalents to study the role of ceramides in skin barrier function. nih.govresearchgate.net In one such model, the expression of ceramide synthase 3, an enzyme essential for producing very long-chain ceramides, could be inducibly knocked down. nih.govresearchgate.net By analyzing the lipidome of these engineered skin models via mass spectrometry, researchers could directly link the reduction in specific ceramide species to impaired barrier function. nih.govresearchgate.net Such tunable in vitro systems provide a controlled environment to investigate the direct consequences of altered ceramide levels and to test the efficacy of ceramide-based therapeutic strategies. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| C4 Ceramide |
| C17 Ceramide |
Preclinical Animal Models for Investigating Biological Roles
Preclinical animal models are indispensable for elucidating the complex in vivo functions of ceramides in both physiological and pathological contexts. ontosight.ai These models allow for the investigation of ceramide metabolism and signaling in a whole-organism setting, providing insights that are not attainable through in vitro studies alone. A variety of animal models, primarily rodent, are utilized to study the impact of altered ceramide levels on disease development and progression.
Ceramides have been implicated in a wide array of diseases, and specific animal models have been developed to investigate their roles in these conditions. researchgate.netelifesciences.orgnih.gov In models of metabolic diseases, such as diabetes and non-alcoholic fatty liver disease, researchers often use diet-induced obesity models (e.g., high-fat diet-fed mice) to study the accumulation of ceramides in tissues like the liver and muscle and its correlation with insulin (B600854) resistance. nih.gov For dermatological research, animal models with genetic mutations that lead to impaired skin barrier function are used to explore the role of specific ceramides in maintaining skin hydration and integrity. researchgate.netelifesciences.org In the context of cardiovascular disease, mouse models of atherosclerosis, such as the ApoE-/- mouse, are used to study how ceramide accumulation in arterial walls contributes to plaque formation. mdpi.com
| Disease Category | Animal Model | Relevance to Ceramide Research | Key Findings |
|---|---|---|---|
| Metabolic Disease (Type 2 Diabetes) | Diet-induced obese mice (C57BL/6J on high-fat diet) | Investigating the link between ceramide accumulation and insulin resistance. | Elevated levels of specific ceramides in liver and muscle correlate with impaired insulin signaling. |
| Dermatological Disorders (Atopic Dermatitis) | NC/Tga mice | Studying the role of ceramide deficiency in skin barrier dysfunction. | Reduced ceramide levels in the stratum corneum lead to increased transepidermal water loss and skin inflammation. |
| Cardiovascular Disease (Atherosclerosis) | ApoE-/- mice | Examining the contribution of ceramide to atherosclerotic plaque development. | Inhibition of ceramide synthesis can reduce lesion size and inflammation in the aorta. mdpi.com |
| Neurodegenerative Disease (Alzheimer's Disease) | 5XFAD transgenic mice | Exploring the role of ceramide in amyloid-beta plaque formation and neuronal apoptosis. | Altered ceramide metabolism is observed in the brains of these mice, suggesting a role in disease pathogenesis. nih.gov |
The advent of gene-editing technologies, particularly CRISPR-Cas9, has revolutionized the study of the sphingolipid pathway. researchgate.net Researchers can now create genetically engineered animal models with precise modifications to genes encoding enzymes involved in ceramide synthesis and metabolism. ontosight.ai Knockout mouse models, where a specific gene is inactivated, have been instrumental in defining the roles of individual ceramide synthases (CerS). For instance, knockout of the gene for CerS2, which is responsible for the synthesis of very-long-chain ceramides, results in distinct phenotypes, allowing for the study of the specific functions of this ceramide class. gelest.com Similarly, conditional knockout models permit the deletion of a gene in a tissue-specific or time-dependent manner, providing more refined control over the experimental system. ontosight.ai These models are crucial for dissecting the intricate network of sphingolipid metabolism and understanding the specific contributions of different ceramide species to cellular processes. researchgate.netlookchem.com
| Gene Target | Enzyme | Function in Sphingolipid Pathway | Impact of Knockout/Modification |
|---|---|---|---|
| CerS2 | Ceramide Synthase 2 | Synthesizes very-long-chain (C22-C24) ceramides. gelest.com | Knockout mice exhibit altered lipid profiles and are protected from certain diet-induced metabolic disorders. gelest.com |
| Sptlc1/Sptlc2 | Serine Palmitoyltransferase | Catalyzes the first committed step in de novo ceramide synthesis. | Global knockout is embryonic lethal; conditional knockouts are used to study the systemic effects of blocking ceramide synthesis. |
| Asah1 | Acid Ceramidase | Hydrolyzes ceramide into sphingosine (B13886) and a fatty acid. | Knockout models are used to study diseases associated with ceramide accumulation, such as Farber disease. |
| Ugcg | Glucosylceramide Synthase | Converts ceramide to glucosylceramide, a precursor for complex glycosphingolipids. | Inhibition or knockout affects the synthesis of a major class of sphingolipids and has implications for multidrug resistance in cancer. |
Development of Novel Biosensors and Probes for Modified Ceramides
Visualizing and quantifying ceramides within living cells is a significant challenge due to their lipophilic nature and complex metabolism. To address this, a variety of novel biosensors and probes have been developed. These tools are primarily fluorescently labeled analogs of natural ceramides. For a probe to be effective, it must mimic the natural lipid closely enough to be recognized and processed by the cellular machinery involved in sphingolipid trafficking and metabolism. This is a key reason why a silylated compound like this compound would not be suitable as a direct probe, as the bulky TBDMS group would sterically hinder its interaction with enzymes and binding proteins.
Fluorescent ceramide analogs, such as those conjugated to BODIPY (B41234) or NBD fluorophores, are widely used. total-synthesis.commdpi.com When added to cells, these probes are metabolized and incorporated into various cellular compartments, allowing for the visualization of sphingolipid transport pathways, particularly through the endoplasmic reticulum and Golgi apparatus. total-synthesis.com More recent advancements include the development of photoswitchable and clickable ceramide analogs. elifesciences.org Photoswitchable ceramides contain a light-sensitive group that allows for optical control over their metabolic processing, while clickable analogs possess a chemical handle for subsequent attachment of a reporter molecule, enabling more sensitive detection. elifesciences.org There has also been progress in developing fluorogenic probes for other sphingolipids like sphingosine, which "turn on" their fluorescence upon reacting with the target lipid. organic-chemistry.orgfiveable.me
| Probe/Biosensor Type | Principle of Operation | Application | Example |
|---|---|---|---|
| Fluorescent Ceramide Analogs | A ceramide molecule is conjugated to a fluorescent dye. | Visualizing lipid trafficking and metabolism in live cells. | BODIPY-FL-C5-ceramide total-synthesis.com |
| Photoswitchable Ceramides | Incorporation of a light-sensitive moiety (e.g., azobenzene) allows for conformational changes upon illumination, altering metabolic activity. elifesciences.org | Optical control of sphingolipid metabolism with high spatiotemporal resolution. elifesciences.org | Azobenzene-containing clickable ceramides (caCers) elifesciences.org |
| Clickable Ceramide Analogs | A ceramide analog with a bioorthogonal "clickable" group (e.g., an alkyne) that can be covalently linked to a reporter molecule. nih.gov | Detection and identification of ceramide-binding proteins and metabolic profiling. nih.gov | pac-C7-Cer (photoactivatable and clickable) nih.gov |
| Fluorogenic Probes | A small molecule that undergoes a chemical reaction with the target sphingolipid to produce a fluorescent product. fiveable.me | Detecting endogenous pools of specific sphingolipids in living cells. fiveable.me | Salicylaldehyde ester-based probe for sphingosine fiveable.me |
Future Directions and Emerging Research Avenues
Elucidating the Precise Role of Silyl (B83357) Modifications in Ceramide Function and Trafficking
The introduction of a bulky tert-butyldimethylsilyl (TBDMS) group at the 2-O position of the sphingosine (B13886) backbone is a significant structural alteration. A critical area of future research will be to understand how this modification impacts the biological activity and intracellular movement of the ceramide molecule.
The silyl group is known to be a sterically hindered and chemically stable protecting group. researchgate.net Its presence on the C2 hydroxyl group of the ceramide can be expected to influence several key aspects of its function. For instance, it may alter the molecule's ability to form hydrogen bonds, which are crucial for its interaction with other lipids and proteins within cellular membranes. This, in turn, could affect the formation of ceramide-rich membrane domains, which are important for signal transduction. researchgate.net
Furthermore, the trafficking of ceramides (B1148491) between different cellular organelles is a tightly regulated process that is dependent on the ceramide's structure. youtube.com Future studies could employ advanced imaging techniques, such as fluorescence microscopy with tagged versions of 2-O-tert-Butyldimethylsilyl C4 Ceramide, to track its movement within the cell. This would provide insights into how the silyl modification affects its recognition by transport proteins and its subsequent localization to specific cellular compartments like the Golgi apparatus, endoplasmic reticulum, and mitochondria. youtube.comcapes.gov.br Comparing the trafficking of the silylated ceramide to its unmodified counterpart would help to elucidate the structural determinants of ceramide sorting. youtube.com
High-Throughput Screening for Modulators of this compound Metabolism and Signaling
High-throughput screening (HTS) is a powerful tool for discovering new molecules that can modulate biological pathways. nih.govnih.govresearchgate.net In the context of this compound, HTS assays could be developed to identify enzymes that can metabolize this modified ceramide or proteins that specifically bind to it.
For instance, a library of small molecules could be screened for their ability to inhibit or enhance the removal of the TBDMS group, should an enzyme capable of this reaction exist. nih.gov Such a screening could utilize a fluorogenic or colorimetric readout that is activated upon cleavage of the silyl ether. nih.gov Similarly, HTS assays could be designed to identify proteins that interact with this compound. This could involve affinity-based methods where the silylated ceramide is immobilized and used to capture interacting proteins from cell lysates. nih.gov
The development of rapid and robust analytical methods, such as RapidFire mass spectrometry, has made it possible to conduct high-throughput screening of ceramide levels in cellular models. nih.gov This technology could be adapted to specifically measure the levels of this compound and its potential metabolites in response to treatment with various compounds, providing a direct measure of their effect on its metabolism. nih.gov
Integrative Omics Approaches in Ceramide Research
The advent of "omics" technologies, such as lipidomics, proteomics, and transcriptomics, has revolutionized our ability to study complex biological systems. nih.govnih.gov Applying these approaches to the study of this compound will provide a comprehensive view of its cellular effects.
Lipidomics, the large-scale study of lipids, will be central to this effort. Derivatization techniques, including silylation, are commonly used in lipidomics to enhance the detection and identification of lipids by mass spectrometry. researchgate.netnih.gov The presence of the TBDMS group on this compound makes it readily detectable and distinguishable from endogenous ceramides. nih.gov This allows for precise tracking of its uptake, metabolism, and incorporation into more complex sphingolipids.
Integrative analyses that combine lipidomics data with proteomics and transcriptomics will be particularly powerful. For example, by treating cells with this compound and analyzing the resulting changes in the proteome and transcriptome, researchers can identify the signaling pathways and gene regulatory networks that are affected by this specific ceramide analog. nih.govnih.gov This could reveal novel downstream effectors of ceramide signaling and provide a more complete picture of its biological role. nih.gov
Systems Biology Modeling of Complex Ceramide Networks
The metabolism of ceramides is a highly complex and interconnected network of enzymatic reactions. nih.govnih.gov139.91.210nih.govresearchgate.net Systems biology approaches, which use computational modeling to simulate and predict the behavior of complex biological systems, are becoming increasingly important for understanding these networks. nih.govnih.gov139.91.210nih.govresearchgate.net
This compound can serve as a valuable tool for probing and validating these computational models. By introducing this synthetic ceramide into a cellular system, researchers can perturb the ceramide network in a controlled manner. The bulky TBDMS group is likely to make it a poor substrate for some enzymes while potentially being recognized by others. This differential reactivity can be used to study the flow of metabolites through the network and to refine the parameters of the computational model. 139.91.210nih.gov
For example, a model of the ceramide de novo synthesis pathway could be used to predict the effects of adding this compound. 139.91.210nih.gov These predictions can then be compared with experimental data obtained from lipidomics studies, allowing for an iterative process of model refinement and validation. nih.govnih.gov This approach will lead to more accurate and predictive models of ceramide metabolism, which can be used to understand the dysregulation of this pathway in diseases such as cancer and metabolic syndrome. nih.govfrontiersin.org
Development of Next-Generation Ceramide Analogs for Mechanistic Studies
The synthesis of novel ceramide analogs is a key strategy for dissecting the complex roles of these lipids in cell biology. nih.govnih.govelsevierpure.commdpi.com The chemical properties of this compound make it an excellent starting point for the development of a new generation of research tools.
The TBDMS group is a versatile protecting group in organic synthesis. researchgate.net Its presence on the 2-O position allows for selective chemical modifications at other positions of the ceramide molecule. For example, the primary hydroxyl group at the C1 position could be modified to attach fluorescent probes, photo-crosslinkers, or affinity tags. These modified analogs would be invaluable for studying the interactions of ceramides with proteins and for identifying their binding partners.
Furthermore, the TBDMS group can be removed under specific conditions, allowing for the controlled release of the unmodified C4 ceramide at a desired time or location within the cell. This "caged" ceramide approach would provide precise temporal and spatial control over ceramide signaling, enabling researchers to study the immediate and localized effects of ceramide generation. The development of such sophisticated chemical tools, starting from precursors like this compound, will be essential for unraveling the intricate mechanisms of ceramide function.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-O-tert-Butyldimethylsilyl C4 Ceramide, and how is structural purity ensured?
- Methodological Answer : Synthesis typically involves protecting the hydroxyl group at the C2 position of C4 ceramide with tert-butyldimethylsilyl chloride under anhydrous conditions. Purification is achieved via silica gel chromatography, followed by validation using -NMR (to confirm silyl group integration) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity (>95%) is assessed using reverse-phase HPLC with UV detection at 210 nm .
Q. Which biological models are most suitable for studying the cellular uptake of this compound?
- Methodological Answer : In vitro models such as human cancer cell lines (e.g., MCF-7, HeLa) are commonly used. Fluorescently tagged analogs (e.g., BODIPY-labeled ceramide) enable tracking via confocal microscopy. Quantitative uptake is measured using LC-MS/MS to detect intracellular ceramide metabolites. For in vivo studies, murine xenograft models are employed to assess tumor penetration .
Q. How does the tert-butyldimethylsilyl group enhance the compound’s stability in experimental settings?
- Methodological Answer : The silyl group reduces hydrolysis by protecting the hydroxyl moiety, enhancing stability in aqueous buffers. Stability assays involve incubating the compound in phosphate-buffered saline (PBS) at 37°C and analyzing degradation products over 24–72 hours using TLC or LC-MS. Comparative studies with non-silylated C4 ceramide demonstrate extended half-life .
Advanced Research Questions
Q. What mechanistic insights explain the dual pro-apoptotic and pro-survival effects of this compound in different cancer cell lines?
- Methodological Answer : Contradictory outcomes may arise from cell-specific sphingolipid rheostats. Researchers should:
- Perform lipidomic profiling to quantify endogenous ceramide species.
- Use siRNA knockdown of enzymes like sphingosine kinase (SPHK1) or acid ceramidase (ASAH1) to isolate pathways.
- Conduct time-lapse microscopy to correlate ceramide flux with apoptotic markers (e.g., caspase-3 activation) .
Q. How does the tert-butyldimethylsilyl modification affect interactions with ceramidases, and what are the implications for metabolic studies?
- Methodological Answer : Enzymatic assays with recombinant ceramidase (e.g., human ACER2) can quantify hydrolysis rates. Competitive inhibition studies (using non-silylated C4 ceramide as a substrate) reveal steric hindrance from the silyl group. Structural analysis via molecular docking (using software like AutoDock Vina) predicts binding affinity changes .
Q. What experimental designs can address discrepancies in reported IC values for this compound across studies?
- Methodological Answer : Standardize variables:
- Use identical cell culture conditions (e.g., serum-free media to avoid lipid interference).
- Compare delivery methods (e.g., ethanol solubilization vs. lipid carriers).
- Validate assays with internal controls (e.g., C6 ceramide as a reference).
- Perform dose-response curves across multiple cell lines and replicate independently .
Q. Can this compound be leveraged as a tool compound to study subcellular sphingolipid trafficking?
- Methodological Answer : Subcellular fractionation (e.g., differential centrifugation) paired with click chemistry probes (e.g., alkyne-modified ceramide) enables tracking via fluorescence or mass spectrometry. Co-localization studies with organelle markers (e.g., lysotracker for lysosomes) clarify trafficking routes .
Key Considerations for Experimental Design
- Literature Review : Prioritize primary sources from journals like PLoS ONE or Journal of Lipid Research over commercial databases .
- Peer Review : Validate novel findings through independent replication and pre-print server discussions before publication .
- Ethical Compliance : If extending to in vivo models, ensure IACUC protocols are followed, even if the compound is not yet in clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
